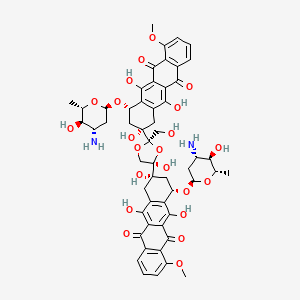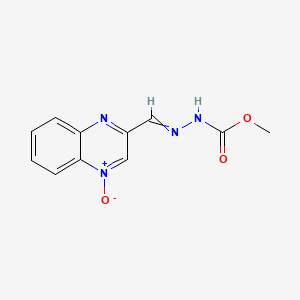
2'-Bromo Cisapride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo Cisapride is a derivative of Cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. Cisapride acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo Cisapride typically involves the bromination of Cisapride. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring of Cisapride under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of 2’-Bromo Cisapride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Bromo Cisapride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Elimination Reactions: Under basic conditions, 2’-Bromo Cisapride can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
2’-Bromo Cisapride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on gastrointestinal motility and potential therapeutic applications.
Medicine: Investigated for its potential use in treating gastrointestinal disorders, similar to Cisapride.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in analytical chemistry.
Wirkmechanismus
2’-Bromo Cisapride exerts its effects by acting as a serotonin 5-HT4 receptor agonist, similar to Cisapride . This action increases the release of acetylcholine in the enteric nervous system, enhancing gastrointestinal motility. The bromo group may influence the compound’s binding affinity and selectivity for the receptor, potentially altering its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Cisapride: The parent compound, known for its prokinetic effects.
Metoclopramide: Another prokinetic agent with similar therapeutic uses but different receptor targets.
Prucalopride: A selective 5-HT4 receptor agonist used for chronic constipation.
Uniqueness: 2’-Bromo Cisapride is unique due to the presence of the bromo group, which can alter its chemical reactivity and pharmacological properties. This modification may enhance its selectivity, efficacy, or safety profile compared to similar compounds.
Eigenschaften
Molekularformel |
C23H28BrClFN3O4 |
|---|---|
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
4-amino-N-[(3R,4S)-1-[3-(2-bromo-4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C23H28BrClFN3O4/c1-31-21-12-18(27)17(25)11-15(21)23(30)28-19-6-8-29(13-22(19)32-2)7-3-9-33-20-5-4-14(26)10-16(20)24/h4-5,10-12,19,22H,3,6-9,13,27H2,1-2H3,(H,28,30)/t19-,22+/m0/s1 |
InChI-Schlüssel |
WWGSKMZFIHLNJH-SIKLNZKXSA-N |
Isomerische SMILES |
CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=C(C=C(C=C3)F)Br |
Kanonische SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=C(C=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)







![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
